ML 233 is classified as a small molecule drug candidate and is often used in pharmacological research. It has been sourced from various chemical suppliers, including Santa Cruz Biotechnology, which provides it for research purposes only . The compound is categorized under the broader class of organic compounds, specifically those that interact with G protein-coupled receptors (GPCRs).
The synthesis of ML 233 involves several organic chemistry techniques. While specific synthetic routes for ML 233 are not extensively documented in the available literature, similar compounds often utilize methods such as:
Research indicates that machine learning approaches are being explored to optimize synthesis conditions for compounds like ML 233, enhancing efficiency and yield .
The three-dimensional conformation of ML 233 is crucial for its interaction with the Apelin receptor, influencing its pharmacological properties.
While specific chemical reactions involving ML 233 are not widely published, it is expected that the compound undergoes typical reactions associated with organic molecules, such as:
Research into similar compounds suggests that understanding these reactions at a mechanistic level can provide insights into their biological effects.
The mechanism of action for ML 233 primarily involves its activation of the Apelin receptor. Upon binding to this receptor, ML 233 triggers a series of intracellular signaling pathways that lead to physiological responses such as vasodilation and modulation of metabolic processes.
Key steps in the mechanism include:
Data supporting these mechanisms often come from in vitro assays demonstrating changes in cellular signaling upon treatment with ML 233.
Relevant analyses typically include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
ML 233 serves primarily as a research tool in pharmacology and biochemistry. Its applications include:
The ongoing research into compounds like ML 233 highlights its potential impact on therapeutic strategies addressing various health conditions related to cardiovascular functions and metabolic regulation.
ML 233 (chemical name: (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one) is a synthetic small-molecule agonist targeting the apelin receptor (APJ). As a non-peptide compound, it offers distinct advantages over peptide-based apelin agonists, including enhanced metabolic stability and oral bioavailability. Its development addresses challenges in modulating the apelin-APJ pathway—a system implicated in cardiovascular homeostasis, metabolic regulation, and angiogenesis. ML 233 serves as a critical pharmacological tool for dissecting APJ’s physiological roles and holds promise for therapeutic applications in conditions like heart failure and diabetes [2] [3].
Molecular Formula: C₁₉H₂₁NO₄SMolecular Weight: 359.44 g/mol [2]IUPAC Name: (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-oneCAS Number: 2080311-92-6PubChem CID: 60138111
Key Structural Features:
Physicochemical Properties:
Table 1: Physicochemical Profile of ML 233
Property | Value |
---|---|
Solubility in DMSO | 17.97 mg/mL (50 mM) |
Purity | ≥98% (HPLC-confirmed) |
Storage Conditions | -20°C (desiccated, inert atmosphere) |
InChIKey | RSMZOLWJZGIWOV-CZIZESTLSA-N |
SMILES | CC(/C(C=C1C2CCCCC2)=N/OS(=O)(=O)C3=CC=CC=C3)=CC1=O |
The crystal structure remains unresolved, but NMR and HPLC data validate its conformational stability. The sulfonate ester enhances membrane permeability, while the lipophilic bicyclic system facilitates hydrophobic interactions with APJ [2].
ML 233 emerged from the NIH Molecular Libraries Program (MLP), aimed at identifying novel probes for undrugged targets. Initial high-throughput screening (HTS) of >300,000 compounds identified hits targeting APJ, a G-protein-coupled receptor (GPCR) with therapeutic potential. Medicinal chemistry optimization focused on:
Khan et al. (2011) first reported ML 233 as a potent APJ agonist (Probe Report: PMID 22834038). Unlike peptide agonists (e.g., apelin-13), ML 233’s synthetic accessibility and stability enabled in vivo studies without continuous infusion. This positioned it as a lead compound for cardiovascular drug development [2] [3].
Primary Target: Apelin Receptor (APJ)
Modulated Pathways:
Table 2: Functional Effects of ML 233 in Cellular Pathways
Pathway | Biological Effect | Signaling Mediators |
---|---|---|
Cardiovascular | Vasodilation, ↑ cardiac output | NO, Ca²⁺ channels |
Metabolic | ↑ Glucose uptake, ↓ gluconeogenesis | PI3K/AKT, AMPK |
Angiogenic | Endothelial cell migration, tube formation | Src, eNOS |
Limitations and Research Applications:
While ML 233’s moderate potency limits therapeutic use, it remains a tool compound for:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3